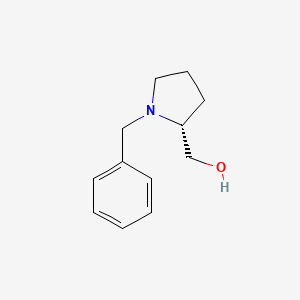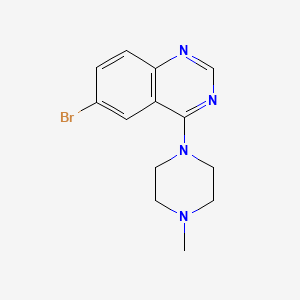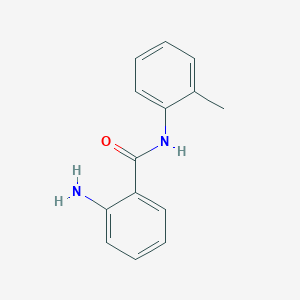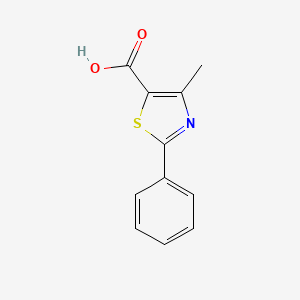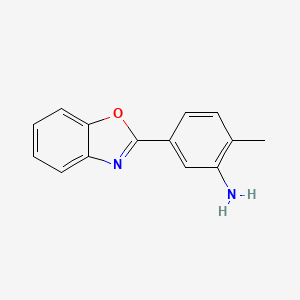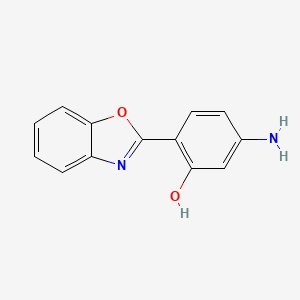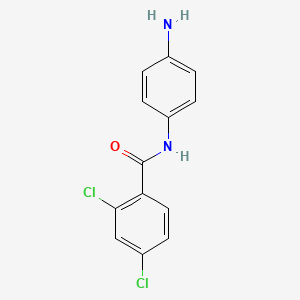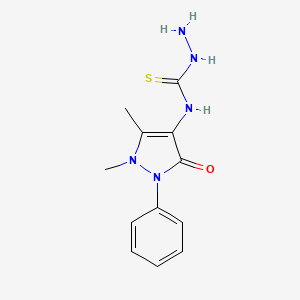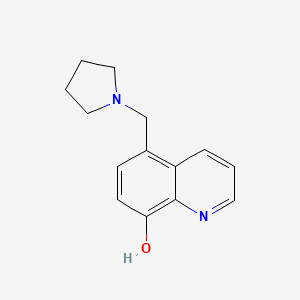
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol” often involves innovative methods to combine pyrrolidine and quinoline derivatives. For instance, novel compounds have been synthesized by reacting aniline derivatives with chloromethylquinolines in the presence of suitable metal salts, yielding compounds with significant antimicrobial activity (P. N. Patel, K. .. Patel, H. S. Patel, 2011). Additionally, Diels-Alder reactions with N-acyliminium cations have been employed to efficiently generate pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones (Wei Zhang, Liming Huang, Junpu Wang, 2006).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of “this compound.” X-ray crystallography and spectroscopic techniques such as NMR and IR spectroscopy are commonly used tools for this purpose. These methods have elucidated the configurations of similar quinoline derivatives, revealing insights into their conformational preferences and intramolecular interactions (Michael Jäger, L. Eriksson, J. Bergquist, O. Johansson, 2007).
Chemical Reactions and Properties
The chemical reactions involving “this compound” derivatives can be diverse, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. These reactions are pivotal for functionalizing the quinoline core and introducing various substituents that affect the compound's biological activity and physical properties. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized for the synthesis of complex quinoline derivatives with potential applications in material science and as ligands in metal complexes (D. Rambabu, S. Srinivas, Srinivas Basavoju, Mohosin Layek, M. Rao, M. Pal, 2013).
Physical Properties Analysis
The physical properties of “this compound” derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals and materials science. Studies on similar compounds have reported detailed analyses of their photoluminescence characteristics, showing how molecular packing affects emission properties, which is essential for designing light-emitting devices (G. Albrecht, J. Herr, M. Steinbach, H. Yanagi, R. Göttlich, D. Schlettwein, 2018).
Chemical Properties Analysis
The chemical properties of “this compound” derivatives, including reactivity, chemical stability, and interaction with biological targets, are determined by the functional groups present on the molecule. For instance, the introduction of alkylamino phenyl groups into the quinoline core has been shown to significantly enhance antitumor activity, providing a basis for the development of new anticancer drugs (Shih-Ming Huang, Yung-Yi Cheng, Ming-Hua Chen, Chi-Hung Huang, Li‐Jiau Huang, Mei‐Hua Hsu, S. Kuo, K. Lee, 2013).
Scientific Research Applications
Anti-Corrosion Applications
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol and its derivatives have been studied for their anti-corrosion properties. For example, the effectiveness of similar 8-hydroxyquinoline derivatives as cathodic inhibitors for mild steel in acidic environments has been investigated. These compounds showed significant inhibition efficiency, hinting at the potential of this compound in similar applications (Douche et al., 2020).
Coordination Chemistry and Sensing Applications
This compound's coordination chemistry with various metal ions has been explored, indicating its utility in developing novel multidentate ligands for sensing applications. The coordination of 8-hydroxyquinoline derivatives with metal ions such as Mg2+, Co2+, Cu2+, Zn2+, and Hg2+ suggests potential in fluorescent sensing and other similar technologies (Xie et al., 2012).
Antimicrobial Applications
Novel derivatives of this compound have been synthesized and tested for their antimicrobial properties. Studies indicate that these compounds exhibit higher antimicrobial activity compared to some of their metal complexes (Patel et al., 2011).
Anti-Cancer and Anti-Plasmodial Activity
Research indicates that derivatives of this compound show potential as antitumor agents. Some synthesized compounds demonstrated potent cytotoxic activity against human cancer cell lines, suggesting their potential in cancer therapy (Huang et al., 2013). Additionally, these compounds have been evaluated for their antiplasmodial activity, showing moderate potency against strains of the malaria parasite Plasmodium falciparum (Vandekerckhove et al., 2015).
Application in Cognitive Disorders Treatment
Derivatives of this compound have been explored for their potential application in treating cognitive disorders associated with Alzheimer's disease. Studies on 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core suggest promising avenues for the development of procognitive agents (Grychowska et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-13-6-5-11(10-16-8-1-2-9-16)12-4-3-7-15-14(12)13/h3-7,17H,1-2,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLQDBGBKKOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354542 | |
| Record name | 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41455-82-7 | |
| Record name | 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41455-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




